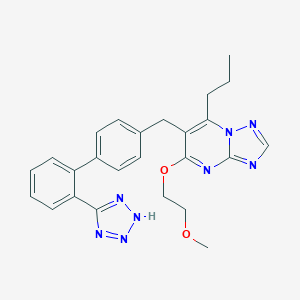
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and is a potent and selective antagonist of orexin 1 receptors.
Mecanismo De Acción
TAK-915 works by blocking the activity of orexin 1 receptors, which are involved in the regulation of sleep-wake cycles. Orexin neurons are located in the hypothalamus and project to various regions of the brain, including the thalamus, basal forebrain, and brainstem. These neurons are activated during wakefulness and promote arousal. The blockade of orexin 1 receptors by TAK-915 promotes sleep by reducing the activity of these neurons.
Efectos Bioquímicos Y Fisiológicos
TAK-915 has been found to be a highly selective antagonist of orexin 1 receptors, with no significant activity against other receptors. In preclinical studies, TAK-915 has been shown to promote sleep without affecting other physiological functions, such as cardiovascular and respiratory function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-915 has several advantages for use in laboratory experiments. It is a highly selective antagonist of orexin 1 receptors, which makes it a useful tool for investigating the role of these receptors in various physiological functions. However, TAK-915 has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on TAK-915. One area of interest is the development of more potent and selective orexin 1 receptor antagonists. Another area of interest is the investigation of the role of orexin 1 receptors in other physiological functions, such as feeding behavior and addiction. Additionally, the potential therapeutic applications of TAK-915 in other disorders, such as obesity and addiction, warrant further investigation.
Conclusion:
In conclusion, (1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a synthetic compound that has shown promise in scientific research for its potential use in the treatment of sleep disorders. TAK-915 works by blocking the activity of orexin 1 receptors, which are involved in the regulation of sleep-wake cycles. Further research is needed to fully understand the potential therapeutic applications of TAK-915 in various disorders and to develop more potent and selective orexin 1 receptor antagonists.
Métodos De Síntesis
The synthesis of TAK-915 involves several steps, including the condensation of 4-(2-methoxyethoxy)benzaldehyde with 2-aminopyrimidine to form a Schiff base. The Schiff base is then reacted with 2-(1H-tetrazol-5-yl)phenylboronic acid in the presence of a palladium catalyst to form the desired product.
Aplicaciones Científicas De Investigación
TAK-915 has been extensively studied for its potential use in the treatment of various disorders, including insomnia, anxiety, and depression. Orexin 1 receptors are involved in the regulation of sleep-wake cycles, and the blockade of these receptors has been shown to promote sleep. TAK-915 has been found to be a highly selective antagonist of orexin 1 receptors, making it a promising candidate for the treatment of sleep disorders.
Propiedades
Número CAS |
168152-95-2 |
|---|---|
Nombre del producto |
(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Fórmula molecular |
C25H26N8O2 |
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
5-(2-methoxyethoxy)-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H26N8O2/c1-3-6-22-21(24(35-14-13-34-2)28-25-26-16-27-33(22)25)15-17-9-11-18(12-10-17)19-7-4-5-8-20(19)23-29-31-32-30-23/h4-5,7-12,16H,3,6,13-15H2,1-2H3,(H,29,30,31,32) |
Clave InChI |
NUGWWMFQRUMDOI-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=NC=NN12)OCCOC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canónico |
CCCC1=C(C(=NC2=NC=NN12)OCCOC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Otros números CAS |
168152-95-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



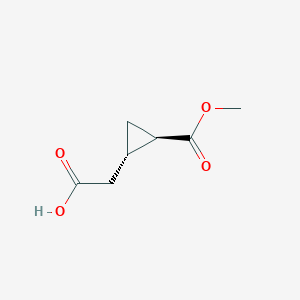
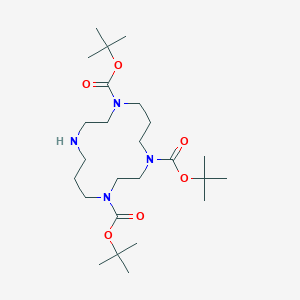
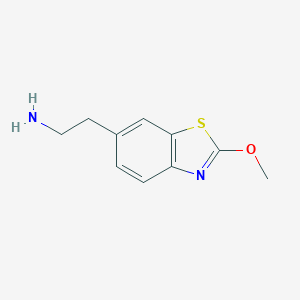
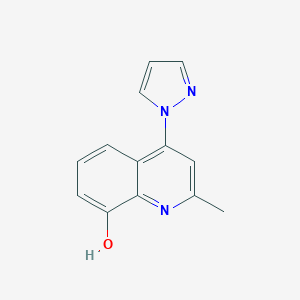
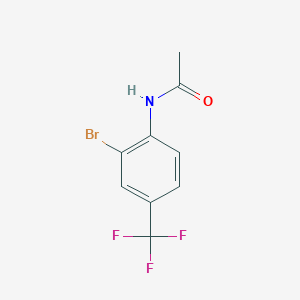
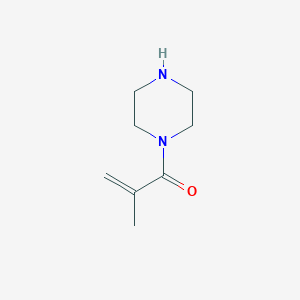
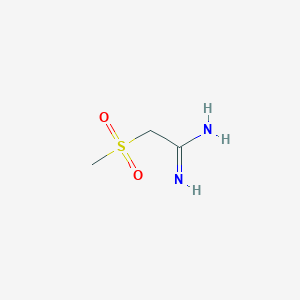
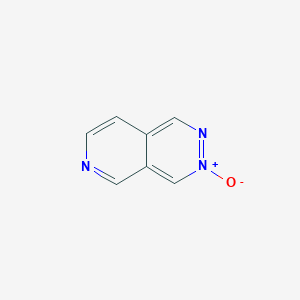
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
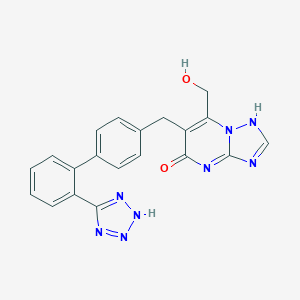
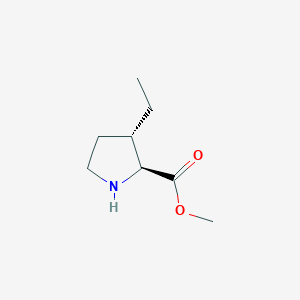
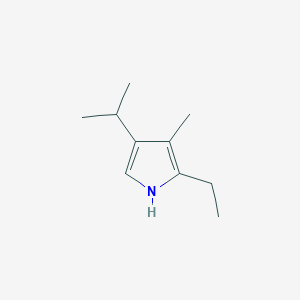
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)